

Quantitative Efficacy Data of Elacestrant in MCF-7 Models

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Compound Focus: Elacestrant

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The table below summarizes the core quantitative findings from pivotal preclinical studies utilizing MCF-7 xenograft models.

Model Type / Characteristic	Treatment Regimen	Key Efficacy Results	Citation
Subcutaneous MCF-7 Xenograft (ER+, endocrine-sensitive)	Elacestrant (10-120 mg/kg, PO, daily)	Dose-dependent tumor growth inhibition (TGI); Complete tumor stasis at higher doses (e.g., 30-120 mg/kg).	[1] [2]
Subcutaneous MCF-7 Xenograft (ER+, endocrine-sensitive)	Elacestrant (20 mg/kg, SC)	Significant tumor growth inhibition.	[2]
Intracranial MCF-7 Xenograft (Brain Metastasis model)	Elacestrant (120 mg/kg, PO, daily)	Prolonged survival; 41% (5/12) of mice survived to study end (day 54) vs. 0% in fulvestrant group.	[3]
MCF-7 Xenograft (Head-to-head vs. Standards)	Elacestrant vs. Fulvestrant vs. Tamoxifen	Superior tumor growth inhibition compared to fulvestrant and tamoxifen.	[3]

Model Type / Characteristic	Treatment Regimen	Key Efficacy Results	Citation
MCF-7 Xenograft (Combination with Palbociclib)	Elacestrant + Palbociclib	Greater tumor growth inhibition compared to either agent alone.	[1]
MCF-7 Xenograft (Combination with Everolimus)	Elacestrant + Everolimus	Enhanced anti-tumor efficacy versus monotherapy.	[1]

Detailed Experimental Protocols

For replication and critical evaluation, the methodologies from key studies are detailed below.

In Vivo Tumor Growth Inhibition Study

This foundational protocol assesses the single-agent efficacy of **elacestrant** in a standard subcutaneous MCF-7 model [1] [2].

- **Cell Line & Host:** Estrogen-sensitive MCF-7 human breast cancer cells.
- **Xenograft Establishment:** Cells are implanted subcutaneously into immunocompromised female mice (e.g., athymic nude mice). Estrogen pellets are often implanted to support the growth of ER-dependent tumors.
- **Dosing Regimen:** Once tumors reach a predetermined volume (e.g., 150-200 mm³), mice are randomized into treatment and control groups. **Elacestrant** is administered orally, typically once daily, at doses ranging from 10 mg/kg to 120 mg/kg. Control groups receive vehicle.
- **Endpoint Measurements:**
 - **Tumor Volume:** Measured regularly via calipers and calculated using the formula: $(\text{length} \times \text{width}^2)/2$.
 - **Tumor Growth Inhibition (TGI):** Calculated as $\% \text{ TGI} = [1 - (\text{Tumor Volume}_{\text{treatment}} / \text{Tumor Volume}_{\text{control}})] \times 100$.
 - **Tumor Stasis:** Defined as a tumor volume that does not significantly increase from the start of treatment.

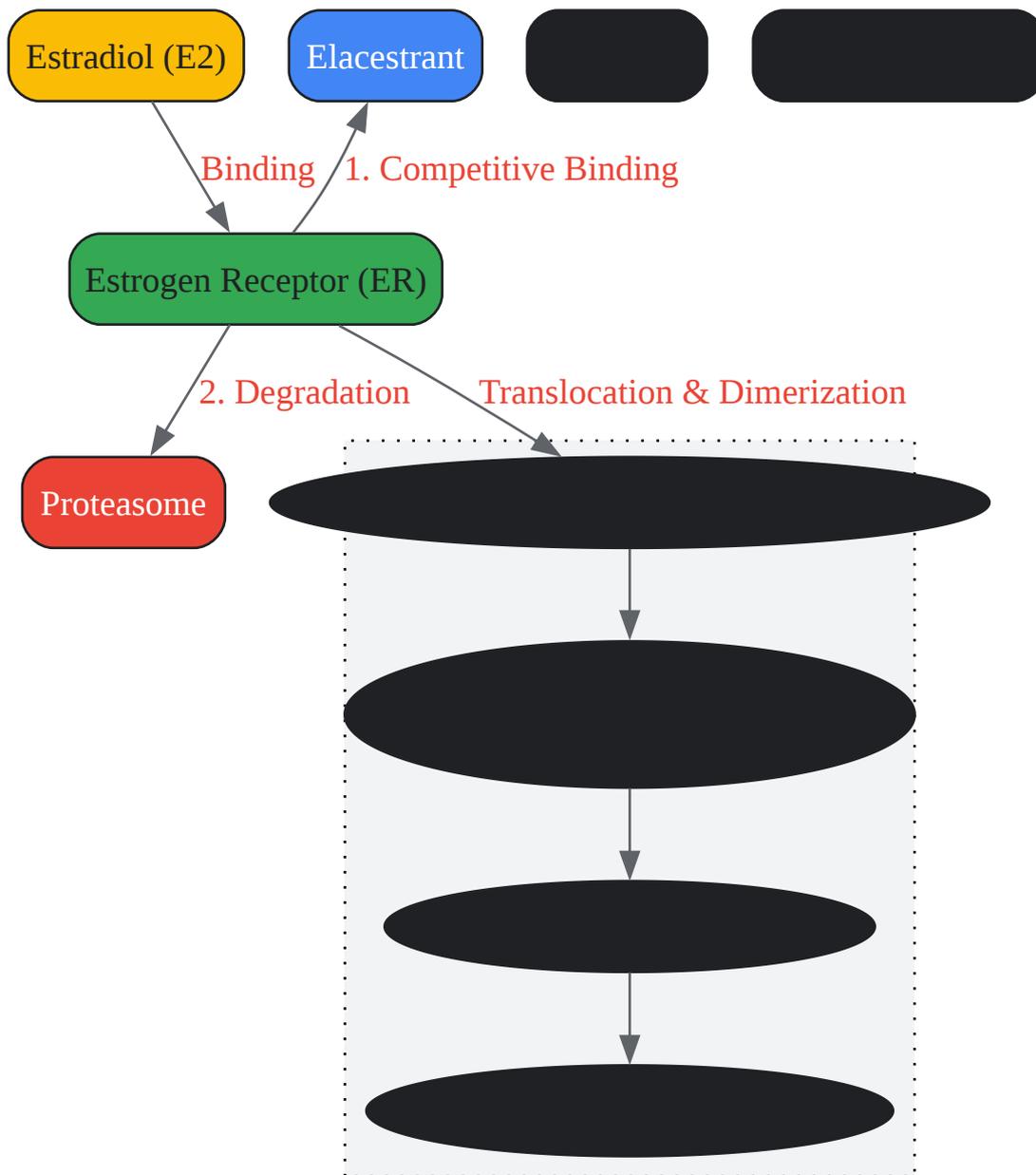
In Vivo Combination Therapy Study

This protocol evaluates the synergistic potential of **elacestrant** with other targeted agents [1].

- **Model:** Similar to the single-agent study, using established MCF-7 xenografts.
- **Treatment Groups:** Mice are randomized into several groups: vehicle control, **elacestrant** monotherapy, partner drug monotherapy (e.g., palbociclib or everolimus), and the combination group.
- **Dosing:** Each drug is administered at its established sub-optimal or effective dose to detect enhanced efficacy in the combination arm. Dosing continues for the study duration (e.g., 4 weeks).
- **Endpoint Analysis:** Tumor volumes are tracked, and the results are statistically compared between the combination group and each monotherapy group to demonstrate additive or synergistic effects.

Mechanism of Action and Signaling Pathways

Elacestrant exerts its anti-tumor effects through a multi-faceted mechanism in MCF-7 cells, which are diagrammed below.



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Elacestrant's mechanism: binding ER, inducing degradation, and inhibiting proliferative signaling.

The core mechanistic steps based on preclinical data are [1] [3] [2]:

- **ER Antagonism and Degradation:** **Elacestrant** competitively binds to the ER, inducing a conformational change that disrupts receptor dimerization and promotes its ubiquitination and subsequent degradation by the **proteasome**.
- **Inhibition of ER-Dependent Transcription:** By degrading the ER and preventing its binding to DNA, **elacestrant** profoundly suppresses the transcription of estrogen-regulated genes critical for cell

proliferation, such as **Cyclin D1 (CCND1)** and the **Progesterone Receptor (PGR)**.

- **Cell Cycle Arrest:** The downregulation of key cell cycle regulators leads to a halt in the G1/S phase transition, thereby inhibiting tumor cell proliferation.

Key Preclinical Differentiators

Beyond standard models, **elacestrant** has shown promise in challenging, clinically relevant scenarios.

- **Activity in ESR1 Mutant Models:** **Elacestrant** demonstrates significant anti-tumor activity in patient-derived xenograft (PDX) models harboring **ESR1 mutations** (Y537S, D538G), which are a common mechanism of resistance to aromatase inhibitors [1] [3].
- **Efficacy in CDK4/6 Inhibitor-Resistant Models:** In models with acquired or *de novo* resistance to CDK4/6 inhibitors (e.g., palbociclib), tumor cells remain dependent on ER signaling. **Elacestrant** effectively inhibits this ER-dependent growth, providing a rationale for its use post-CDK4/6 inhibitor therapy [4] [3].
- **Favorable Tissue-Selective Profile:** Unlike tamoxifen, which has agonist effects in the endometrium, **elacestrant** demonstrated **no agonist activity** in an Ishikawa endometrial cell line assay, classifying it as a pure anti-estrogen in this context [3].

Conclusion

Preclinical data robustly supports **elacestrant** as a potent, orally bioavailable SERD with significant single-agent and combination activity in MCF-7 xenograft models. Its ability to degrade ER, inhibit downstream signaling, and show efficacy in models of resistance provided a strong rationale for its successful progression into clinical trials, culminating in its FDA approval for ER+, HER2-, ESR1-mutated advanced breast cancer.

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